YM022 is a potent and selective non-peptide antagonist of the gastrin/CCK-B receptor. [, ] These receptors are found in the brain and gastrointestinal tract and play a role in gastric acid secretion, gastrointestinal motility, and satiety. [] YM022 has been investigated as a potential therapeutic agent for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GORD). [, ]
The synthesis of YM022 and related 1-aroylmethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives is described in detail in the paper "New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists." [] The synthesis involves multiple steps, including the creation of a chiral center, which determines the stereoselectivity of the final compound. [] The absolute configuration of the precursor to YM022, an (R)-3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative, was confirmed using X-ray crystallography. []
YM022 acts as a competitive antagonist at the CCK-B receptor. [, , ] It binds to the receptor, preventing the binding of endogenous ligands like gastrin and CCK. [] This blockade inhibits downstream signaling pathways responsible for gastric acid secretion and other physiological responses mediated by the CCK-B receptor. [, ]
YM022 is described as a poorly water-soluble compound. [, ] Studies have explored various approaches to improve its solubility and bioavailability, such as solid dispersion and wet grinding methods. [, ] Characterization techniques like powder X-ray diffractometry and differential scanning calorimetry were used to identify different crystalline forms (α and β) and amorphous forms of YM022. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7